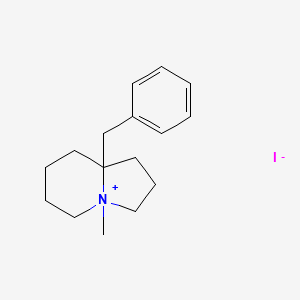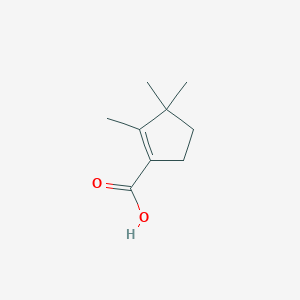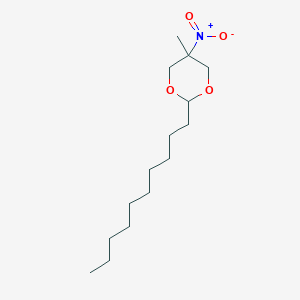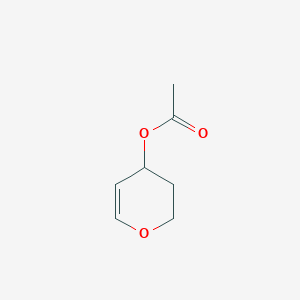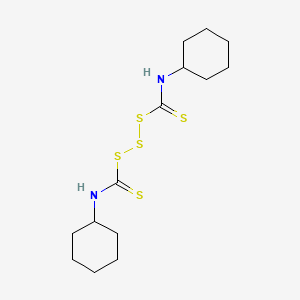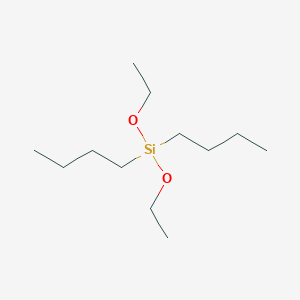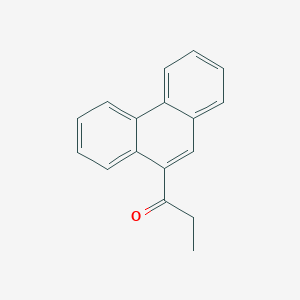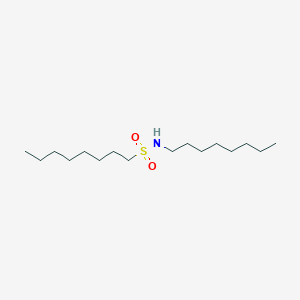
N-(2-Sulfanylethyl)hexadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Sulfanylethyl)hexadecanamide is a chemical compound with the molecular formula C18H37NOS It is characterized by the presence of a sulfanylethyl group attached to a hexadecanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Sulfanylethyl)hexadecanamide typically involves the reaction of hexadecanoyl chloride with 2-mercaptoethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Sulfanylethyl)hexadecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine .
Applications De Recherche Scientifique
N-(2-Sulfanylethyl)hexadecanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Sulfanylethyl)hexadecanamide involves its interaction with specific molecular targets and pathways. The sulfanylethyl group can participate in redox reactions, influencing cellular processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- N-(2-Hydroxyethyl)hexadecanamide
- N-(2-Mercaptoethyl)hexadecanamide
- N-(2-Aminoethyl)hexadecanamide
Comparison: N-(2-Sulfanylethyl)hexadecanamide is unique due to the presence of the sulfanylethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, N-(2-Hydroxyethyl)hexadecanamide lacks the sulfur atom, resulting in different redox properties and biological interactions .
Propriétés
Numéro CAS |
6162-68-1 |
|---|---|
Formule moléculaire |
C18H37NOS |
Poids moléculaire |
315.6 g/mol |
Nom IUPAC |
N-(2-sulfanylethyl)hexadecanamide |
InChI |
InChI=1S/C18H37NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17-21/h21H,2-17H2,1H3,(H,19,20) |
Clé InChI |
QMEIMAPFZPPDGM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


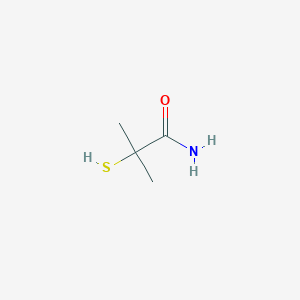
![Tributyl[(propan-2-yl)oxy]stannane](/img/structure/B14736718.png)
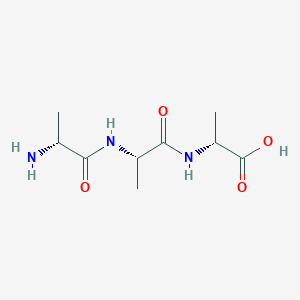
![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)
